molecular formula C22H22N4O B12688846 N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide CAS No. 34759-42-7

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide

Cat. No.: B12688846
CAS No.: 34759-42-7
M. Wt: 358.4 g/mol
InChI Key: IXMFXNDPKMTYAI-UHFFFAOYSA-N
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Description

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanovinyl group attached to a methyl-substituted phenyl ring, which is further connected to an ethylaminoethyl chain and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide typically involves a multi-step process. One common method includes the reaction of 4-(2,2-dicyanovinyl)-M-tolylamine with 2-bromoethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide involves its interaction with specific molecular targets. The dicyanovinyl group is known to participate in electron transfer processes, while the benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]acetamide
  • N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]propionamide

Uniqueness

N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide stands out due to its unique combination of a dicyanovinyl group and a benzamide moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is less common in similar compounds, making it a valuable subject of study .

Properties

CAS No.

34759-42-7

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl]benzamide

InChI

InChI=1S/C22H22N4O/c1-3-26(12-11-25-22(27)19-7-5-4-6-8-19)21-10-9-20(17(2)13-21)14-18(15-23)16-24/h4-10,13-14H,3,11-12H2,1-2H3,(H,25,27)

InChI Key

IXMFXNDPKMTYAI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C#N)C

Origin of Product

United States

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